L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine
Description
L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine is a heptapeptide with the sequence Ser-Lys-Lys-Ser-Lys-Thr-Phe. Its molecular formula is C₃₅H₆₂N₁₀O₁₂, and its molecular weight is approximately 838.93 g/mol. The peptide features three lysine residues (positively charged at physiological pH), two serine residues (polar, hydroxyl-containing), threonine (polar with a hydroxyl group), and phenylalanine (hydrophobic aromatic side chain).
Properties
CAS No. |
644966-52-9 |
|---|---|
Molecular Formula |
C37H64N10O11 |
Molecular Weight |
825.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C37H64N10O11/c1-22(50)30(36(56)45-28(37(57)58)19-23-11-3-2-4-12-23)47-34(54)27(15-7-10-18-40)44-35(55)29(21-49)46-33(53)26(14-6-9-17-39)43-32(52)25(13-5-8-16-38)42-31(51)24(41)20-48/h2-4,11-12,22,24-30,48-50H,5-10,13-21,38-41H2,1H3,(H,42,51)(H,43,52)(H,44,55)(H,45,56)(H,46,53)(H,47,54)(H,57,58)/t22-,24+,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
QOZHPXNCCAZDOU-IJIHMKTDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine hydroxyl derivatives.
Scientific Research Applications
L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application of the peptide.
Comparison with Similar Compounds
Structural Comparisons
The peptide’s sequence shares motifs with other lysine-rich and serine/threonine-containing peptides. Key structural analogs include:
Key Observations :
- Cationic Charge : The target peptide’s three lysine residues mirror lysine-rich sequences in antimicrobial peptides (e.g., defensins) and DNA-binding motifs, suggesting possible electrostatic interactions with anionic targets .
- Hydrophobic Balance : The phenylalanine residue provides hydrophobicity, a feature critical for membrane penetration in antimicrobial peptides (e.g., magainins) .
- Post-Translational Modifications : Unlike acetylated or amidated analogs (e.g., ), the target peptide lacks such modifications, which may limit its stability or receptor specificity.
Biological Activity
L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine is a peptide composed of seven amino acids, including two serines, three lysines, one threonine, and one phenylalanine. The compound is noted for its potential biological activities, particularly in the context of antimicrobial properties and its interactions with aminoacyl-tRNA synthetases (aaRS).
- Molecular Formula : C78H127N25O22
- Molecular Weight : 1767 g/mol
- Density : Approximately 1.50 g/cm³ (predicted)
- pKa : Approximately 3.49 (predicted)
| Property | Value |
|---|---|
| Molecular Weight | 1767 g/mol |
| Density | 1.50 g/cm³ |
| pKa | 3.49 |
Antimicrobial Potential
Recent studies highlight the role of peptides like this compound in antimicrobial activity. Peptides can disrupt bacterial cell membranes or interfere with essential cellular processes. For instance, aminoacyl-tRNA synthetases (aaRSs) are critical targets for developing new antibiotics due to their essential role in protein synthesis.
Case Study: Targeting Aminoacyl-tRNA Synthetases
Research indicates that certain analogs of amino acids can inhibit aaRSs, which are vital for bacterial survival. For example, compounds similar to L-Seryl-L-lysyl can demonstrate significant selectivity against bacterial enzymes compared to their human counterparts, making them promising candidates for antibiotic development.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Synthesis : By targeting aaRSs, the peptide could prevent the proper translation of mRNA into proteins.
- Membrane Disruption : Peptides can integrate into bacterial membranes, leading to increased permeability and cell lysis.
Research Findings
- Antibacterial Activity : Studies have shown that peptides with similar structures exhibit antibacterial properties against various strains of bacteria, including E. coli and Staphylococcus aureus.
- Selectivity : Compounds that target bacterial aaRSs often show a high degree of selectivity over human enzymes, which is crucial for minimizing side effects in therapeutic applications.
Comparative Analysis with Other Peptides
| Peptide Name | Molecular Weight | Antibacterial Activity | Target Enzyme |
|---|---|---|---|
| L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl ... | 1767 g/mol | Moderate | aaRS |
| N-leucinyl benzenesulfonamide | ~300 g/mol | High | E. coli LeuRS |
| Threonine analogs | Varies | Variable | Various aaRS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
